molecular formula C11H12FNO4 B8028682 2-(2-Fluoro-5-nitrophenoxy)oxane

2-(2-Fluoro-5-nitrophenoxy)oxane

Cat. No.: B8028682
M. Wt: 241.22 g/mol
InChI Key: BVMJEMJOINPGBU-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-nitrophenoxy)oxane is a fluorinated nitro-aromatic compound featuring an oxane (tetrahydropyran) ring linked via a phenoxy group. The phenoxy moiety is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position. This structural configuration confers unique physicochemical properties, such as moderate polarity due to the electron-withdrawing nitro group and the lipophilic oxane ring.

Properties

IUPAC Name

2-(2-fluoro-5-nitrophenoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO4/c12-9-5-4-8(13(14)15)7-10(9)17-11-3-1-2-6-16-11/h4-5,7,11H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMJEMJOINPGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(2-Fluoro-5-nitrophenoxy)oxane typically involves the reaction of 2-fluoro-5-nitrophenol with an appropriate oxane derivative under specific reaction conditions. The reaction conditions often include the use of a base to deprotonate the phenol, facilitating the nucleophilic substitution reaction with the oxane derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(2-Fluoro-5-nitrophenoxy)oxane undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly targeting the nitro group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and bases or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Fluoro-5-nitrophenoxy)oxane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-5-nitrophenoxy)oxane involves its interaction with specific molecular targets, which can include enzymes, receptors, or other biomolecules. The presence of the fluorine and nitro groups can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Functional Groups

  • 2-Fluoro-5-nitrophenol (CAS 446-36-6): Structure: Benzene ring with -OH, -F (2-position), and -NO₂ (5-position). Key Differences: Lacks the oxane ring, resulting in lower molecular weight (157.09 g/mol) and higher polarity. Physicochemical Properties: Melting point 35–37°C, indicative of crystalline stability. The phenolic -OH group enhances solubility in polar solvents compared to the oxane-containing target compound .
  • 2-Fluoro-5-nitrophenylboronic Acid (CAS 819849-20-2) :

    • Structure : Boronic acid (-B(OH)₂) replaces the oxane ring.
    • Key Differences : Boronic acid enables Suzuki-Miyaura cross-coupling reactions, making it valuable in synthetic chemistry. The target compound’s oxane group may instead influence steric hindrance or metabolic stability .
  • 3-Fluoro-2-nitropyridine (CAS 54231-35-5): Structure: Pyridine ring with -F (3-position) and -NO₂ (2-position). Key Differences: Aromatic nitrogen alters electronic properties, increasing reactivity in nucleophilic substitutions. The oxane ring in the target compound may reduce reactivity but improve bioavailability .

Research Implications and Gaps

  • Applications: Potential as a synthetic intermediate for fluorinated pharmaceuticals or agrochemicals.
  • Knowledge Gaps: Lack of direct studies on 2-(2-Fluoro-5-nitrophenoxy)oxane necessitates further research into its stability, metabolic pathways, and receptor interactions.

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